3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dimethyl-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic substitution makes it a versatile molecule for interacting with different biological targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: Another indole derivative with distinct biological activities.
Indole-3-carbinol: Known for its anticancer properties
Uniqueness
3-Hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-4,6-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4,9,12H,1-2H3,(H,11,13) |
InChI Key |
KMDLIUISQZWPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)O)C |
Origin of Product |
United States |
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